molecular formula C8H3FINO2 B12972341 4-Cyano-3-fluoro-2-iodobenzoic acid

4-Cyano-3-fluoro-2-iodobenzoic acid

Cat. No.: B12972341
M. Wt: 291.02 g/mol
InChI Key: VLVDTZQFEGLKRS-UHFFFAOYSA-N
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Description

Carboxylic Acid (-COOH)

As the principal functional group, the carboxylic acid exerts a strong electron-withdrawing inductive effect (-I), polarizing the benzene ring and increasing acidity (pKa ≈ 2.8). Its resonance interaction with the ring further stabilizes the conjugate base.

Cyano Group (-CN)

The para-cyano group is a powerful electron-withdrawing group (EWG) with a Hammett substituent constant σₚ = +0.66. It withdraws electrons via both inductive (-I) and resonance (-R) effects, enhancing the acidity of the carboxylic acid.

Fluoro Group (-F)

At the meta position, the fluoro group acts as a moderate EWG (σₘ = +0.34). Its -I effect slightly increases acidity but lacks significant resonance contributions due to its meta orientation.

Iodo Group (-I)

The ortho-iodo group exhibits a weak -I effect (σₒ = +0.18). While iodine’s large size introduces steric hindrance, its polarizability allows minor resonance donation, slightly countering electron withdrawal.

Table 3: Electronic Parameters of Substituents

Substituent Position σ (Hammett) Dominant Effect
-COOH C1 +1.00 -I, -R
-CN C4 +0.66 -I, -R
-F C3 +0.34 -I
-I C2 +0.18 -I

The cumulative effect of these substituents results in a highly acidic carboxylic acid, with a predicted pKa lower than unsubstituted benzoic acid (pKa = 4.2). The para-cyano group contributes most significantly to this enhancement, followed by the meta-fluoro and ortho-iodo groups.

Synergistic Effects

  • The para-cyano and meta-fluoro groups create a polarized electron-deficient ring, favoring electrophilic substitution at remaining positions.
  • Steric interactions between the ortho-iodo and carboxylic acid may slightly distort the planar geometry of the benzene ring, influencing solubility and crystallization behavior.

Properties

Molecular Formula

C8H3FINO2

Molecular Weight

291.02 g/mol

IUPAC Name

4-cyano-3-fluoro-2-iodobenzoic acid

InChI

InChI=1S/C8H3FINO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13)

InChI Key

VLVDTZQFEGLKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluoro-2-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-cyano-3-fluorobenzoic acid with iodine. The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the substitution process .

Industrial Production Methods

Industrial production of 4-Cyano-3-fluoro-2-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluoro-2-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acids.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

4-Cyano-3-fluoro-2-iodobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluoro-2-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluoro and iodine atoms can engage in halogen bonding and other interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments .

Comparison with Similar Compounds

Comparison :

  • Reactivity: The absence of a cyano group reduces electron withdrawal, making 4-chloro-2-iodobenzoic acid less reactive in nucleophilic aromatic substitution compared to the target compound.
  • Applications : Primarily used as a precursor in catalytic cross-coupling reactions .

3-Fluoro-2-iodobenzoic Acid

Structure : Carboxylic acid at position 1, iodine at position 2, fluorine at position 3.
Molecular Weight : 266.00 g/mol (C₇H₄FIO₂) .
Key Properties :

  • Commercially available at >97% purity, priced at ¥6,700 (1g) .
  • Fluorine (position 3) enhances acidity compared to non-fluorinated analogs.
  • Lacks the 4-cyano group, reducing steric and electronic effects.

Comparison :

  • Acidity: The additional cyano group in 4-cyano-3-fluoro-2-iodobenzoic acid likely increases acidity (pKa ~1-2 estimated) compared to 3-fluoro-2-iodobenzoic acid (pKa ~2.5-3.5).
  • Synthetic Utility: The cyano group in the target compound may enable additional reactivity, such as nitrile-mediated cyclization or cross-coupling, absent in 3-fluoro-2-iodobenzoic acid.

3-Fluoro-4-iodobenzyl Alcohol

Structure : Benzyl alcohol at position 1, fluorine at position 3, iodine at position 4.
Molecular Weight : 252.02 g/mol (C₇H₆FIO) .
Key Properties :

  • Hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents.
  • Priced at ¥13,000 (1g) .

Comparison :

  • Functionality : The alcohol group differentiates it from carboxylic acid derivatives, limiting its use in acid-catalyzed reactions.

4-Fluoro-3'-iododiphenyl Ether

Structure : Two aromatic rings linked by an ether bond, with fluorine at position 4 and iodine at position 3'.
Molecular Weight : 314.09 g/mol (C₁₂H₈FIO) .
Key Properties :

  • Ether linkage enhances thermal stability and lipophilicity.
  • Iodine and fluorine substituents enable halogen bonding and cross-coupling.

Comparison :

  • Applications : More suited for materials science (e.g., liquid crystals) than bioactive molecule synthesis due to the ether linkage.
  • Reactivity : Less reactive toward electrophilic substitution compared to benzoic acid derivatives.

Research Findings and Implications

  • Acidity : The target compound’s trifunctional EWGs (I, F, CN) likely render it one of the most acidic benzoic acid derivatives in this group, enhancing its utility in pH-dependent reactions.
  • Synthetic Versatility: The iodine atom facilitates transition metal-catalyzed couplings (e.g., Suzuki-Miyaura), while the cyano group offers a handle for further functionalization (e.g., reduction to amines or conversion to tetrazoles) .
  • Toxicity Considerations: Limited toxicological data for halogenated benzoic acids necessitate caution in handling (analogous to warnings in ) .

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